

Unveiling Pseudoerythromycin A Enol Ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

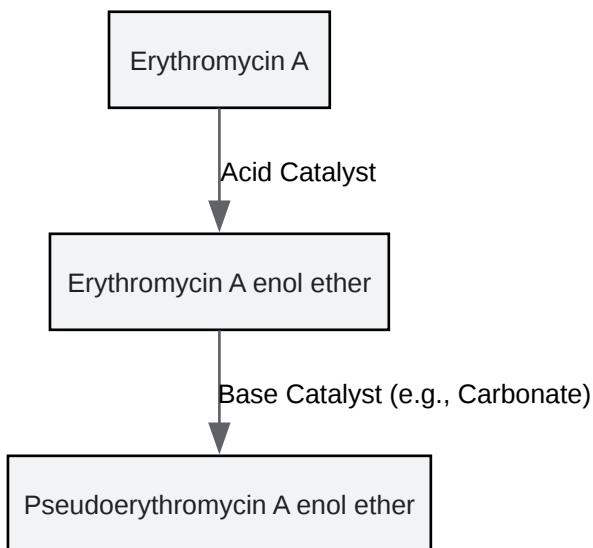
Compound Name: *Pseudoerythromycin A enol ether*

Cat. No.: B15601576

[Get Quote](#)

Shanghai, China - This technical guide provides an in-depth overview of **Pseudoerythromycin A enol ether**, a significant derivative of erythromycin. Tailored for researchers, scientists, and drug development professionals, this document details its physicochemical properties, synthesis, and biological activities, with a focus on its role in cellular differentiation.

Core Molecular and Physical Data


Pseudoerythromycin A enol ether is a macrolide compound with a complex structure derived from the antibiotic erythromycin A. Its fundamental properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₃₇ H ₆₅ NO ₁₂	[1][2][3][4][5]
Molecular Weight	715.91 g/mol	[1][2][4][5]
Appearance	White to off-white solid	
Solubility	Soluble in ethanol, methanol, DMF, and DMSO. Slightly soluble in chloroform.	[4]
Melting Point	122.2-122.5 °C	[4]
Storage Conditions	-20°C	[4]

Synthesis and Formation

Pseudoerythromycin A enol ether is recognized as a degradation product of erythromycin A, forming under neutral to weakly alkaline conditions through a complex internal rearrangement. The synthesis is a two-step process that begins with the formation of the erythromycin A enol ether.

Synthetically, the process involves the acid-catalyzed conversion of erythromycin A to its enol ether. This intermediate is then subjected to a base-catalyzed rearrangement, typically by refluxing with a carbonate, to yield **Pseudoerythromycin A enol ether**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway of **Pseudoerythromycin A enol ether**.

Biological Activity: Induction of Macrophage Differentiation

A key biological function of **Pseudoerythromycin A enol ether** is its ability to promote the differentiation of monocytes into macrophages. This activity has been observed at a concentration of 10 μ M. Macrophages play a crucial role in the immune system, and the ability to modulate their differentiation has significant therapeutic potential.

Experimental Protocol: Monocyte to Macrophage Differentiation

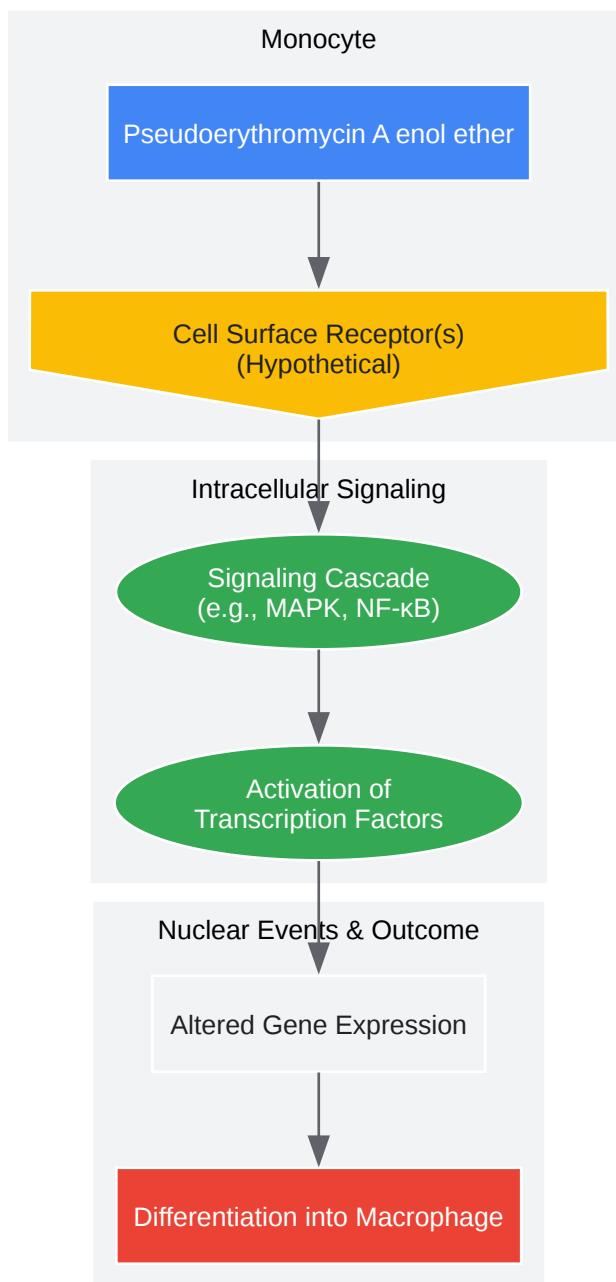
While a specific, detailed protocol for inducing monocyte differentiation with **Pseudoerythromycin A enol ether** is not readily available in the public domain, a general methodology can be adapted from established protocols for macrophage differentiation.

Objective: To assess the effect of **Pseudoerythromycin A enol ether** on the differentiation of monocytes into macrophages.

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).
- RPMI-1640 cell culture medium.
- Fetal Bovine Serum (FBS).
- Penicillin-Streptomycin solution.
- **Pseudoerythromycin A enol ether** (to be dissolved in a suitable solvent like DMSO).
- Macrophage-colony stimulating factor (M-CSF) as a positive control.
- 6-well cell culture plates.
- Flow cytometer.
- Antibodies for macrophage surface markers (e.g., CD14, CD68).

Procedure:


- Cell Seeding: Isolate monocytes from PBMCs or culture THP-1 cells. Seed the cells in 6-well plates at a suitable density in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Treatment: Add **Pseudoerythromycin A enol ether** to the cell culture medium to a final concentration of 10 μ M. A vehicle control (e.g., DMSO) and a positive control (M-CSF)

should be run in parallel.

- Incubation: Incubate the cells for a period of 5-7 days at 37°C in a humidified atmosphere with 5% CO₂.
- Morphological Assessment: Observe the cells daily under a microscope for morphological changes indicative of macrophage differentiation, such as increased size, adherence, and spreading.
- Flow Cytometry Analysis: After the incubation period, harvest the cells and stain them with fluorescently labeled antibodies against macrophage-specific surface markers. Analyze the cells using a flow cytometer to quantify the percentage of differentiated macrophages.

Signaling Pathways

The precise signaling pathways activated by **Pseudoerythromycin A enol ether** in promoting monocyte-to-macrophage differentiation have not been fully elucidated. However, the differentiation of monocytes is a complex process involving a network of transcription factors and signaling cascades. It is hypothesized that, similar to other macrolides, **Pseudoerythromycin A enol ether** may modulate inflammatory signaling pathways and influence the expression of key differentiation factors. Further research is required to map the specific molecular interactions and signaling events triggered by this compound.

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway for monocyte differentiation.

Conclusion

Pseudoerythromycin A enol ether presents an interesting subject for research in immunology and drug development due to its defined chemical properties and its ability to influence cellular differentiation. The information and protocols provided in this guide serve as a foundational

resource for scientists investigating this compound and its potential applications. Further studies are warranted to fully understand its mechanism of action and therapeutic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. Pseudoerythromycin A enol ether | C37H65NO12 | CID 13856990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Pseudoerythromycin A Enol Ether (25 mg)] - CAS [105882-69-7] [store.usp.org]
- 4. toku-e.com [toku-e.com]
- 5. scbt.com [scbt.com]
- To cite this document: BenchChem. [Unveiling Pseudoerythromycin A Enol Ether: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601576#pseudoerythromycin-a-enol-ether-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com